3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine
Overview
Description
3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and a 2-methylpropoxy group at the sixth position of the pyridine ring .
Preparation Methods
The synthesis of 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine typically involves the bromination of 2-methyl-6-(2-methylpropoxy)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids . The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking . These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
3-Bromo-2-methyl-6-(2-methylpropoxy)pyridine can be compared with other similar compounds, such as:
2-Bromo-6-methylpyridine: This compound has a bromine atom at the second position and a methyl group at the sixth position of the pyridine ring.
3-Bromo-2-methylpyridine: This compound has a bromine atom at the third position and a methyl group at the second position of the pyridine ring.
The presence of the 2-methylpropoxy group in this compound imparts unique properties and reactivity, making it distinct from other bromopyridine derivatives .
Properties
IUPAC Name |
3-bromo-2-methyl-6-(2-methylpropoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-4-9(11)8(3)12-10/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCNLSVUURAZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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